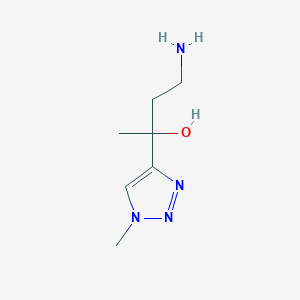![molecular formula C10H15NOS B13190730 1-[1-(Aminomethyl)cyclopropyl]-1-(thiophen-3-yl)ethan-1-ol](/img/structure/B13190730.png)
1-[1-(Aminomethyl)cyclopropyl]-1-(thiophen-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Its molecular formula is C10H15NOS , and it has a molecular weight of 197.30 g/mol.
- The compound features a cyclopropyl ring, an amino group, and a thiophene moiety, making it structurally interesting.
1-[1-(Aminomethyl)cyclopropyl]-1-(thiophen-3-yl)ethan-1-ol: , also known by its CAS number 1851764-96-9, is a chemical compound.
Métodos De Preparación
- Synthetic Routes : Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers typically explore various strategies involving cyclization reactions and functional group transformations.
- Industrial Production : Information on large-scale industrial production methods is scarce due to its research-oriented nature.
Análisis De Reacciones Químicas
- Reactivity : The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions : Specific reagents and conditions depend on the desired transformations. For instance:
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) may be used.
- Reduction : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be employed.
- Substitution : Halogenation reactions using reagents like bromine or chlorine.
- Major Products : These reactions could yield derivatives with modified functional groups or stereochemistry.
Aplicaciones Científicas De Investigación
- Chemistry : Researchers study this compound’s reactivity, stability, and potential applications as building blocks in organic synthesis.
- Biology and Medicine : Investigations into its biological activity, pharmacology, and potential therapeutic effects.
- Industry : Possible applications in materials science, such as polymers or catalysts.
Mecanismo De Acción
- Unfortunately, detailed information on the mechanism of action for this specific compound is not readily available. Further research is needed to elucidate its interactions with biological targets.
Comparación Con Compuestos Similares
- Similar Compounds : While I couldn’t find direct analogs, related compounds with cyclopropyl or thiophene moieties exist. For instance, 1-[1-(Aminomethyl)cyclopropyl]-1-(thiophen-2-yl)ethan-1-ol (CAS number 1865063-93-9) shares some structural features .
- Uniqueness : Highlighting the unique aspects of this compound would require more in-depth analysis.
Remember that research in this field is ongoing, and new findings may emerge
Propiedades
Fórmula molecular |
C10H15NOS |
|---|---|
Peso molecular |
197.30 g/mol |
Nombre IUPAC |
1-[1-(aminomethyl)cyclopropyl]-1-thiophen-3-ylethanol |
InChI |
InChI=1S/C10H15NOS/c1-9(12,8-2-5-13-6-8)10(7-11)3-4-10/h2,5-6,12H,3-4,7,11H2,1H3 |
Clave InChI |
PCYUJLLFMKNAPG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CSC=C1)(C2(CC2)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(Propan-2-yl)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13190654.png)

![N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13190664.png)



![2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13190684.png)
![(Z)-(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13190692.png)


![3-Bromo-6-ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13190721.png)

![2-(butan-2-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13190737.png)
![N,N-Dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13190739.png)
